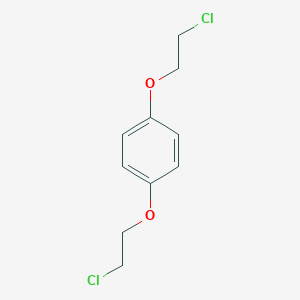

1,4-双(2-氯乙氧基)苯

描述

1,4-Bis(2-chloroethoxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bis-substituted benzene derivatives, which are structurally related to 1,4-bis(2-chloroethoxy)benzene. These derivatives are synthesized through different reactions and have been studied for their unique properties, such as photoluminescence, crystal structure, and reactivity in polymerization processes .

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives is often achieved through reactions such as the Knoevenagel condensation, as seen in the synthesis of photoluminescent phenylene vinylene oligomers and the structural characterization of a molecule obtained through a similar process . Another method involves the cyclization reaction of a precursor with a dilithio compound to produce bis(silacyclopentadienyl) aromatic systems . These methods highlight the versatility of synthetic approaches to create a variety of bis-substituted benzene compounds.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives can be complex and is often studied using X-ray crystallography and theoretical calculations. For instance, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was elucidated using single-crystal X-ray diffraction and supported by density functional theory (DFT) and second-order Moller-Plesset (MP2) calculations . These studies provide insights into the geometries and electronic structures of such compounds, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

The reactivity of bis-substituted benzene derivatives can vary significantly depending on their substituents. For example, 1,4-bis(1-methoxy-1-methylethyl)benzene interacts with BCl3 in a complex formation process, which is essential for its role as an initiator/transfer agent in cationic polymerizations . Chloromethylation reactions of benzene and alkylbenzenes with bis(chloromethyl) ether and related compounds have also been studied, providing insights into the mechanisms and preparative aspects of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are diverse and can include photoluminescence, thermotropic behavior, and the ability to form various states such as liquid crystalline or isotropic melts. The photoluminescent properties of phenylene vinylene oligomers have been investigated in different states, revealing significant bathochromic shifts in emission spectra . The thermotropic behavior of 1,4-bis(4-valeryloxy-benzoyloxy)-2-methyl-benzene and its corresponding polyester has been characterized, showing a broad nematic range and high thermal stability . These properties are essential for potential applications in materials science and optoelectronics.

科学研究应用

Polybenzoxazole的前体

1,4-双(2-氯乙氧基)苯已被用作合成聚烯胺腈的前体,后者进一步经热环化形成聚苯并噁唑。这个过程对于创造具有热性能和机械稳定性的高性能聚合物是重要的(Kim & Lee, 2001)。

阳离子聚合中的Inifer机制

该化合物在阳离子聚合中扮演着Inifer机制中的角色,特别是在阳离子聚合中。它作为一个引发剂/转移剂,其活化需要过量的BCl3。这对于理解聚合过程中醚和BCl3之间的复杂形成是至关重要的(Dittmer, Pask & Nuyken, 1992)。

光致发光性能

研究包括从1,4-双(2-氯乙氧基)苯衍生的化合物和聚合物的光致发光性能。由于其独特的光吸收和发射特性,这些材料在光电应用中显示出潜力(Sierra & Lahti, 2004)。

调节杂原子聚合物的发光性

该化合物参与了修改聚合物的结构和光谱性质。含有1,4-双(2-氯乙氧基)苯的聚合物的质子化导致吸收和光致发光光谱的显著变化,这对于开发电子和光子学领域的先进材料至关重要(Monkman et al., 2002)。

合成新型含氟聚醚酰亚胺

在先进聚合物化学领域,1,4-双(2-氯乙氧基)苯被用于合成新型含氟聚醚酰亚胺。这对于需要具有特定热性能和化学抗性特性的高性能材料的领域具有重要意义(Yu Xin-hai, 2010)。

合成配位聚合物

它在合成配位聚合物和大环化合物中起着关键作用。所形成的结构类型取决于配体的选择和反应的化学计量比,表明其在设计金属-有机框架方面的多功能性(Oh, Stern & Mirkin, 2005)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding flames and hot surfaces, wearing protective gloves and eye/face protection, and storing in a well-ventilated place .

属性

IUPAC Name |

1,4-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPKDJGAQOVXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401578 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-chloroethoxy)benzene | |

CAS RN |

37142-37-3 | |

| Record name | 1,4-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

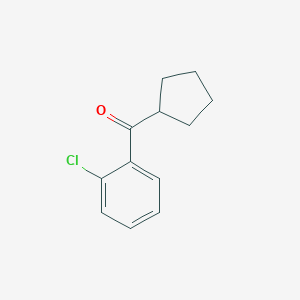

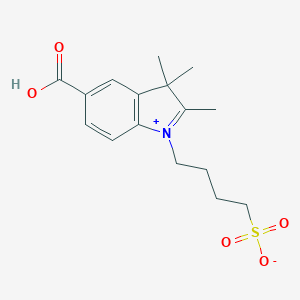

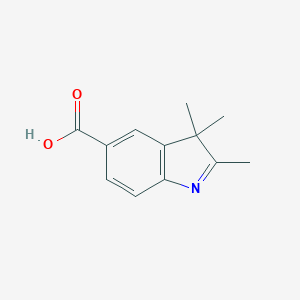

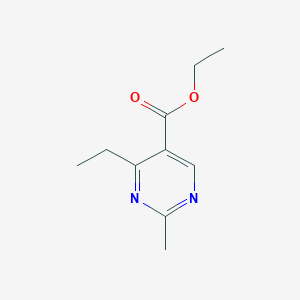

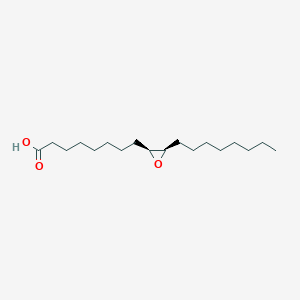

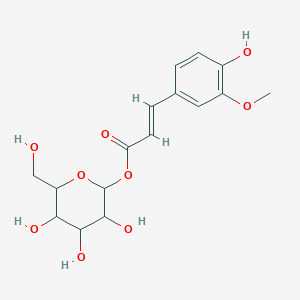

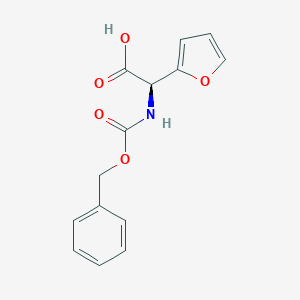

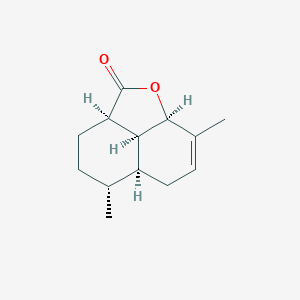

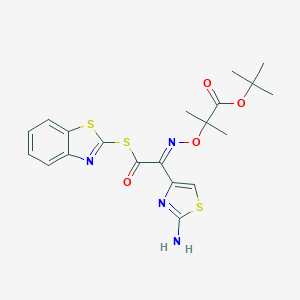

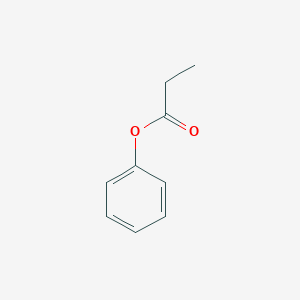

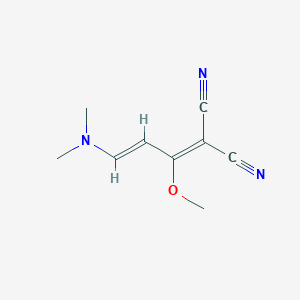

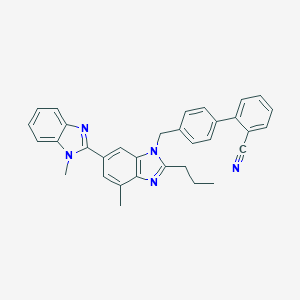

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。